molecular formula C10H9N3O2 B15127483 rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis

rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis

Cat. No.: B15127483
M. Wt: 203.20 g/mol
InChI Key: GNYKHZOILRGLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis is a compound that features a cyclopropane ring fused with an imidazo[4,5-b]pyridine moiety

Preparation Methods

The synthesis of rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Imidazo[4,5-b]pyridine Formation: The imidazo[4,5-b]pyridine moiety is synthesized through a condensation reaction involving 2-aminopyridine and a suitable aldehyde or ketone.

    Coupling Reaction: The cyclopropane and imidazo[4,5-b]pyridine units are coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis include:

    rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar cyclopropane ring but differs in the position of the pyridine moiety.

    rac-(1R,2S)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid: Another similar compound with a different substitution pattern on the pyridine ring.

    Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but may have different substituents or functional groups.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-4-5(6)8-12-7-2-1-3-11-9(7)13-8/h1-3,5-6H,4H2,(H,14,15)(H,11,12,13)

InChI Key

GNYKHZOILRGLQF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.